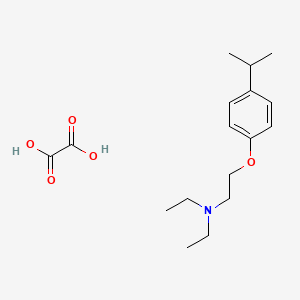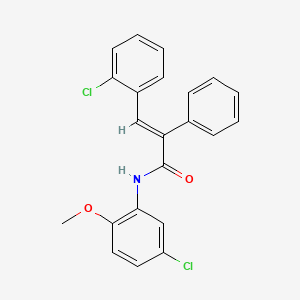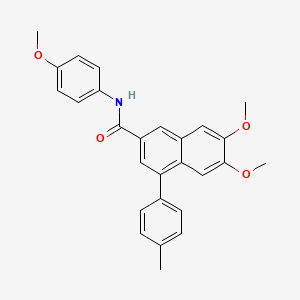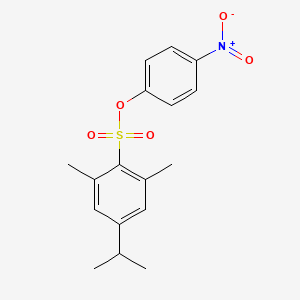![molecular formula C21H26N2O2S B4927665 N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide, commonly referred to as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anticancer properties. This molecule was first synthesized by researchers at the Bayer pharmaceutical company in 2001, and since then, it has been used in a variety of scientific studies to investigate its mechanisms of action and potential therapeutic applications.
Mécanisme D'action
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying a critical cysteine residue in the protein. This modification prevents the protein from binding to DNA and activating target genes, thereby reducing the expression of pro-inflammatory cytokines and promoting cell death in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, promoting apoptosis in cancer cells, and inhibiting angiogenesis. In addition, it has been shown to have neuroprotective effects and to improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to investigate the role of NF-κB in various biological processes and diseases. However, one limitation of using BAY 11-7082 is its potential toxicity, particularly at high concentrations. Researchers must carefully titrate the dose of BAY 11-7082 to avoid nonspecific effects and toxicity.
Orientations Futures
There are several potential future directions for research on BAY 11-7082. One area of interest is investigating its potential therapeutic applications in diseases such as cancer, inflammatory bowel disease, and Alzheimer's disease. In addition, researchers may explore the use of BAY 11-7082 in combination with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand the mechanisms of action of BAY 11-7082 and to identify potential off-target effects.
Méthodes De Synthèse
The synthesis of BAY 11-7082 involves several steps, starting with the reaction of 4-butylaniline with carbon disulfide to form the corresponding thiourea. This intermediate is then reacted with 3-isopropoxybenzoyl chloride to generate the final product. The synthesis of BAY 11-7082 is a relatively straightforward process, and the compound is readily available for research purposes.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. In particular, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the immune response and promoting cell survival. By inhibiting NF-κB activity, BAY 11-7082 has been shown to reduce inflammation and promote apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-4-5-7-16-10-12-18(13-11-16)22-21(26)23-20(24)17-8-6-9-19(14-17)25-15(2)3/h6,8-15H,4-5,7H2,1-3H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVGSLNGKMOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-butylphenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)



![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4927637.png)
![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)
![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)
![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927669.png)